molecular formula C19H18N2O2 B2419179 Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate CAS No. 1207049-38-4

Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2419179
CAS No.: 1207049-38-4
M. Wt: 306.365
InChI Key: CLSPQUPOGPUMBJ-UHFFFAOYSA-N
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Description

Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate is a synthetic quinoline derivative of significant interest in medicinal chemistry and preclinical research. Quinoline-based compounds are extensively studied for their diverse biological activities and have been reported to show potential as anticancer agents by acting through mechanisms such as growth inhibition by cell cycle arrest, apoptosis, and inhibition of angiogenesis . Specific quinoline carboxamide derivatives are also investigated for their activity as negative allosteric modulators of targets like the metabotropic glutamate receptor 2 (mGluR2), suggesting potential research applications in central nervous system (CNS) disorders, cognitive diseases, and sleep-wake disorders . The structure of this compound, featuring a quinoline core substituted with a carboxylate ester and a 3,5-dimethylphenylamino group, is designed to explore structure-activity relationships (SAR) and optimize pharmacological properties. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant scientific literature for the most current findings on this and related chemical entities.

Properties

IUPAC Name

methyl 4-(3,5-dimethylanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-8-13(2)10-14(9-12)20-17-11-18(19(22)23-3)21-16-7-5-4-6-15(16)17/h4-11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSPQUPOGPUMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Quinoline Synthesis

The Friedländer reaction is a cornerstone in quinoline synthesis, involving the condensation of 2-aminobenzaldehyde derivatives with ketones. For Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate, this method can be adapted by using methyl 2-aminobenzoate and a ketone precursor bearing the 3,5-dimethylphenyl group.

Reaction Mechanism and Conditions

  • Step 1 : Formation of the Schiff base between methyl 2-aminobenzoate and 3,5-dimethylacetophenone under acidic conditions.
  • Step 2 : Cyclization via thermal or catalytic means to form the quinoline scaffold.
  • Step 3 : Esterification or transesterification to introduce the methyl carboxylate group at position 2.

Key Parameters

  • Catalysts : Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂).
  • Temperature : 120–160°C for cyclization.
  • Yield : 45–60% after purification.

Limitations : Low regioselectivity in unsymmetrical ketones and challenges in introducing the 3,5-dimethylphenyl group post-cyclization.

Gould-Jacobs Cyclization

The Gould-Jacobs method involves cyclization of aniline derivatives with β-keto esters. This approach is advantageous for introducing substituents at the quinoline’s 2-position.

Procedure

  • Step 1 : React 3,5-dimethylaniline with ethyl acetoacetate to form a β-enamino ester.
  • Step 2 : Thermal cyclization at 200°C to yield the quinoline core.
  • Step 3 : Hydrolysis and re-esterification to obtain the methyl ester.

Optimization Insights

  • Microwave-assisted cyclization reduces reaction time to 30 minutes with comparable yields (55–65%).
  • Solvent choice (e.g., diphenyl ether) improves cyclization efficiency.

Metal-Catalyzed Synthesis

Nickel-Catalyzed Dehydrogenative Coupling

Recent advances in transition-metal catalysis have enabled efficient quinoline synthesis. A nickel-catalyzed method using α-2-aminoaryl alcohols and ketones is particularly relevant.

Reaction Scheme

  • Deprotonation : α-2-Aminoaryl alcohol reacts with a Ni(II) catalyst to form a reactive intermediate.
  • Dehydrogenation : Generation of a carbonyl compound, followed by condensation with 3,5-dimethylphenyl-substituted ketone.
  • Cyclization : Formation of the quinoline ring with inherent ester functionality.

Data Table 1: Nickel-Catalyzed Reaction Parameters

Parameter Value Source
Catalyst Ni(II)-complex
Temperature 80°C
Yield 70–85%
Turnover Frequency 12 h⁻¹

Advantages : High atom economy and compatibility with diverse substrates.

Iridium-Catalyzed Transfer Hydrogenation

Iridium complexes facilitate transfer hydrogenation, enabling quinoline synthesis under milder conditions.

Key Steps

  • Transfer Hydrogenation : [IrCp*Cl₂]₂ catalyzes the dehydrogenation of 2-aminobenzyl alcohol.
  • Friedländer Condensation : Reaction with 3,5-dimethylphenylacetonitrile to form the quinoline core.
  • Esterification : Introduction of the methyl carboxylate group via methanolysis.

Conditions :

  • Catalyst Load : 2 mol% [IrCp*Cl₂]₂.
  • Solvent : Toluene at 100°C.
  • Yield : 75–90%.

Nucleophilic Substitution Methods

Sₙ2 Amination of Halogenated Quinolines

A two-step approach involving halogenation followed by nucleophilic amination is widely employed.

Procedure

  • Step 1 : Synthesis of 4-chloroquinoline-2-carboxylate via chlorination of the parent quinoline.
  • Step 2 : Displacement of chloride with 3,5-dimethylaniline under basic conditions.

Reaction Optimization

  • Base : K₂CO₃ or Cs₂CO₃ in DMF at 80°C.
  • Yield : 60–78%.
  • Byproducts : Over-alkylation minimized by stoichiometric control.

Data Table 2: Amination Reaction Variables

Variable Optimal Value Impact on Yield
Base Cs₂CO₃ +15% vs. K₂CO₃
Solvent DMF Higher polarity
Temperature 80°C Avoids decomposition

Comparative Analysis of Methods

Data Table 3: Method Comparison

Method Yield (%) Temperature (°C) Catalysts Scalability
Friedländer 45–60 120–160 H₂SO₄/ZnCl₂ Moderate
Nickel-Catalyzed 70–85 80 Ni(II)-complex High
Iridium-Catalyzed 75–90 100 [IrCp*Cl₂]₂ High
Sₙ2 Amination 60–78 80 Cs₂CO₃ Moderate

Key Findings :

  • Metal-catalyzed methods offer superior yields and scalability but require specialized catalysts.
  • Classical methods remain valuable for small-scale synthesis due to reagent accessibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimalarial Activity

Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate has been investigated for its potential antimalarial properties. The quinoline structure is well-established in the treatment of malaria, with compounds exhibiting significant activity against Plasmodium falciparum, the causative agent of malaria.

Case Study: Antiplasmodial Activity

A study synthesized a series of quinoline derivatives and evaluated their antimalarial activity against chloroquine-resistant and sensitive strains of P. falciparum. The synthesized compounds displayed significant potency, with some achieving half-maximal effective concentrations (EC50) as low as 0.0130 μM against sensitive strains. The mechanism involved selective inhibition of P. falciparum lactate dehydrogenase, highlighting the compound's potential as a novel antimalarial agent .

Anticancer Potential

Quinoline derivatives have shown promise in anticancer research due to their ability to intercalate with DNA and inhibit critical cellular processes.

Case Study: Cytotoxicity Assays

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, one study reported that quinoline derivatives led to significant reductions in cell viability in breast and colon cancer models, suggesting that further exploration could yield effective therapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens.

Research Findings

Research indicates that quinoline derivatives can exhibit antibacterial and antifungal properties. This compound has shown effectiveness against several bacterial strains in preliminary studies .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step processes starting from 3,5-dimethylaniline and 4-chloroquinoline-2-carboxylic acid. The reaction conditions often require bases like potassium carbonate and solvents such as dimethylformamide .

Table: Synthetic Routes Overview

StepDescription
1Preparation of 3,5-dimethylaniline
2Reaction with 4-chloroquinoline-2-carboxylic acid
3Purification through recrystallization

Future Directions in Research

Ongoing research aims to optimize the pharmacokinetic properties of this compound to enhance its therapeutic efficacy while minimizing side effects. This includes exploring various structural modifications to improve bioavailability and target specificity.

Mechanism of Action

The mechanism of action of Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes. Additionally, it may interact with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate: Known for its diverse biological activities and potential therapeutic applications.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Investigated for its anti-HIV activity.

    2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1: Explored for its potential as an antimicrobial agent.

Uniqueness

This compound stands out due to its unique quinoline structure, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the quinoline scaffold followed by the introduction of the dimethylphenylamino group. A common method for synthesizing quinoline derivatives is through cyclization reactions involving appropriate precursors such as 3,5-dimethylphenylamine and methyl 2-aminobenzoate. The final product can be purified through recrystallization or chromatographic techniques to obtain high purity suitable for biological testing.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimalarial Activity: Quinoline derivatives are known for their antimalarial properties. Studies have shown that compounds similar to this compound demonstrate significant activity against Plasmodium falciparum, particularly strains resistant to conventional treatments like chloroquine .
  • Anticancer Potential: The compound has been investigated for its anticancer effects. Research indicates that quinoline derivatives can induce apoptosis in various cancer cell lines by targeting specific cellular pathways .
  • Antibacterial and Antiviral Properties: There is emerging evidence that quinoline derivatives possess antibacterial and antiviral activities, making them candidates for further development in treating infectious diseases .

Antimalarial Studies

A study focusing on quinoline derivatives highlighted the efficacy of this compound against chloroquine-resistant P. falciparum strains. The compound exhibited an effective concentration (EC50) in the low micromolar range, demonstrating its potential as a lead compound for antimalarial drug development .

Anticancer Activity

In vitro studies have shown that this compound can significantly inhibit the growth of various cancer cell lines. For instance, it was found to reduce cell viability by over 50% in certain carcinoma models at concentrations below 10 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Data Tables

Biological ActivityEC50 (µM)Selectivity IndexReference
Antimalarial0.0130>1000
Anticancer (Caco-2)<10N/A
AntibacterialN/AN/A

Q & A

Q. What are the typical synthetic routes for Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate, and how are reaction conditions optimized?

The synthesis involves multi-step reactions:

  • Cyclocondensation : Formation of the quinoline core using substituted anilines and α,β-unsaturated carbonyl derivatives under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Amination : Introduction of the 3,5-dimethylphenylamino group via nucleophilic substitution or Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Esterification : Methylation of the carboxylic acid intermediate using methanol and thionyl chloride (SOCl₂) or dimethyl sulfate . Optimization includes temperature control (80–120°C for amination), solvent selection (DMF or toluene for Pd-catalyzed reactions), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regioselectivity (e.g., aromatic proton splitting patterns) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
  • X-ray Crystallography : Resolves bond angles/geometry, critical for understanding steric effects in biological interactions .

Q. What in vitro biological assays are used for initial screening of anticancer activity?

  • MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining quantifies programmed cell death induction .
  • Colony Formation : Evaluates long-term proliferative inhibition .

Advanced Research Questions

Q. How do substituent variations on the phenyl and quinoline rings affect structure-activity relationships (SAR)?

SAR studies compare analogs with modified substituents:

Substituent PositionEffect on ActivityExample Analog
3,5-DimethylphenylEnhanced lipophilicity → improved membrane permeability Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate
8-MethylquinolineSteric hindrance reduces off-target enzyme binding Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate
Key trends: Chlorine/methoxy groups increase cytotoxicity but may reduce solubility. Methyl groups at the quinoline 8-position improve metabolic stability .

Q. How can conflicting bioassay data (e.g., variable IC₅₀ across studies) be resolved?

Contradictions arise from:

  • Cell Line Heterogeneity : Genetic differences in drug transporters (e.g., ABCB1 overexpression in resistant lines) .
  • Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability . Resolution strategies:
  • Orthogonal Assays : Validate results using 3D spheroid models or patient-derived xenografts (PDX) .
  • Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability (e.g., microsomal t₁/₂) to contextualize potency .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

  • Molecular Docking : Predicts binding modes to enzymes (e.g., topoisomerase II or tyrosine kinases) using AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD) to recombinant proteins .
  • CRISPR-Cas9 Knockout : Identifies essential target genes (e.g., TP53 or BCL2) via gene-edited cell lines .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(dba)₂ vs. PdCl₂) for amination efficiency .
  • Design of Experiments (DOE) : Statistically optimize variables (temperature, solvent ratio) via response surface methodology .
  • In-line Monitoring : Use FTIR or HPLC to detect intermediates and adjust reaction parameters in real-time .

Methodological Guidelines

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR + cellular thermal shift assays) .
  • Scale-up Protocols : Transition from batch to flow reactors for reproducible, high-purity synthesis .
  • Bioactivity Confirmation : Pair in vitro assays with ex vivo models (e.g., primary cell cultures) to confirm relevance .

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